MRGPRX1 agonist 4

Description

Contextualization of Mas-Related G Protein-Coupled Receptors (MRGPRs) in Sensory Biology

Mas-related G protein-coupled receptors (MRGPRs) constitute a family of receptors primarily expressed in sensory neurons and certain immune cells. nih.govjohnshopkins.edu These receptors are crucial players in a variety of somatosensory functions, including the perception of itch and pain. nih.gov

The MRGPR family exhibits remarkable diversity across different species. nih.gov For instance, mice possess 27 MRGPRs with intact open reading frames, while humans have only eight, which include the primate-exclusive MRGPRX1-4. nih.gov This significant variation highlights the evolutionary divergence of sensory systems. The MRGPRX subfamily, which includes MRGPRX1, is specific to primates, underscoring the unique aspects of primate sensory biology. pharmafocuseurope.comresearchgate.net This primate specificity suggests that the X subfamily may represent a simplified evolutionary adaptation in humans. pharmafocuseurope.com The significant sequence differences between human MRGPRs and their closest counterparts in other species, such as rodents, present a considerable challenge for translational research. nih.gov

Table 1: Comparison of MRGPR Family Members in Humans and Mice

| Feature | Humans | Mice |

|---|---|---|

| Total Members | 8 (MRGPRD, E, F, G, X1-4) nih.gov | 27 (MRGPRA-G) nih.gov |

| Primate-Specific Subfamily | MRGPRX1-4 pharmafocuseurope.com | Absent |

| Key Itch Receptors | MRGPRX1, MRGPRD researchgate.netpnas.org | MrgprA3, MrgprC11, MrgprD nih.gov |

MRGPRX1 is prominently expressed in the small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which are critical for transmitting sensory information, including pain and itch. pharmafocuseurope.complos.organnualreviews.org This receptor plays a dual role in mediating both itch (pruritus) and inhibiting persistent pain. pharmafocuseurope.complos.org Activation of MRGPRX1 by certain compounds, such as chloroquine, is known to induce itch in humans. nih.govresearchgate.net Conversely, activation of MRGPRX1 in the central terminals of sensory neurons has been shown to have analgesic effects. jhu.eduunc.edu

Research has demonstrated that MRGPRX1 activation leads to neuronal excitability. nih.gov For example, the agonist BAM8-22 triggers robust action potential discharges in DRG neurons by increasing the activity of tetrodotoxin-resistant voltage-gated sodium channels. nih.gov This mechanism underscores the direct involvement of MRGPRX1 in initiating the neural signals that are perceived as itch.

Rationale for Investigating MRGPRX1 Agonist 4 as a Research Tool

The unique characteristics of the MRGPR family, particularly the species-specific nature of MRGPRX1, necessitate the development of highly specific research tools to accurately study its function. This compound has emerged as a valuable compound in this endeavor.

A major hurdle in MRGPR research is the lack of direct orthologs for human MRGPRX receptors in commonly used animal models like rodents. nih.govnih.gov This species difference means that findings from mouse models, which often utilize receptors like MrgprC11 (considered analogous to human MRGPRX1 to some extent), may not directly translate to human physiology. nih.gov In fact, despite both being activated by BAM8-22, MRGPRX1 and MrgprC11 exhibit distinct pharmacological properties and signaling pathways. nih.gov To overcome this, researchers have developed humanized mouse models that express human MRGPRX1. nih.govpnas.org These models provide an invaluable in vivo platform to test the effects of compounds that specifically target the human receptor. pnas.org

Selective modulators, such as agonists and positive allosteric modulators (PAMs), are crucial for dissecting the precise mechanisms of MRGPRX1 activation and its downstream effects. plos.orgnih.gov The development of compounds with high potency and selectivity for MRGPRX1 over other MRGPRs and other receptor families is a key goal in the field. plos.orgnih.gov this compound (also referred to as compound 1t in some literature) is a potent positive allosteric modulator of MRGPRX1 with an EC50 value of 0.1 μM. medchemexpress.com As a PAM, it enhances the effect of endogenous agonists, offering a more nuanced way to study receptor function compared to a direct agonist. nih.gov The use of such selective tools allows researchers to probe the specific contributions of MRGPRX1 to pain and itch signaling pathways, paving the way for a deeper understanding of these complex sensations and the potential for developing novel therapeutic interventions. plos.orgunc.edunih.gov

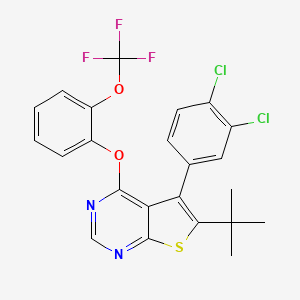

Structure

3D Structure

Properties

Molecular Formula |

C23H17Cl2F3N2O2S |

|---|---|

Molecular Weight |

513.4 g/mol |

IUPAC Name |

6-tert-butyl-5-(3,4-dichlorophenyl)-4-[2-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C23H17Cl2F3N2O2S/c1-22(2,3)19-17(12-8-9-13(24)14(25)10-12)18-20(29-11-30-21(18)33-19)31-15-6-4-5-7-16(15)32-23(26,27)28/h4-11H,1-3H3 |

InChI Key |

VNOJQHCKVSWTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N=CN=C2S1)OC3=CC=CC=C3OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Molecular Pharmacology and Ligand Receptor Interactions of Mrgprx1 Agonist 4

Agonist-Induced Receptor Activation and Conformational Dynamics

The binding of an agonist to MRGPRX1 initiates a series of conformational changes that transition the receptor from an inactive to an active state, enabling it to couple with and activate intracellular G proteins, primarily Gαq. plos.orgnih.gov

Upon agonist binding, the transmembrane helices of MRGPRX1 undergo significant rearrangement. A key event in the activation of class A GPCRs is an outward movement of the intracellular side of TM6. plos.org In MRGPRX1, this movement is substantial, creating a cavity that allows for the binding of the Gαq protein. plos.org This process is stabilized by conserved structural motifs common to many GPCRs, such as the D/ERY and NPXXY motifs, which form new interactions in the active state. plos.org

The activation mechanism of MRGPRX1 shares common features with other members of the MRGPRX family. plos.orgnih.gov However, unique residues in the extracellular half of TM6 are essential for its specific activation pattern. plos.org Alanine mutations of these unique residues have been shown to significantly affect receptor activation induced by compound 16, highlighting their importance in the conformational switch. plos.org

While the MRGPRX subfamily receptors (X1, X2, X4) share some structural similarities, the composition and shape of their ligand-binding pockets are highly diverse, leading to distinct ligand specificities. plos.orgnih.govresearchgate.net This explains why an agonist for one subtype is often inactive at another. biorxiv.org For example, compound 16 is a potent and selective agonist for MRGPRX1 but does not activate other MRGPRXs. plos.orgbiorxiv.org

Structural comparisons reveal the basis for this selectivity:

Binding Site Location : Agonists for MRGPRX1, MRGPRX2, and MRGPRX4 bind to different regions of the orthosteric pocket. The binding site for compound 16 in MRGPRX1 is close to TM3 and TM4. nih.govbiorxiv.org In contrast, the agonist (R)-ZINC-3573 binds closer to TM5 and TM6 in MRGPRX2, while the agonist MS47134 binds near TM2 and TM3 in MRGPRX4. nih.govbiorxiv.org

Pocket Electrostatics : The electrostatic potential of the pockets varies significantly. The MRGPRX1 pocket is a mix of negative, positive, and hydrophobic surfaces. biorxiv.org The MRGPRX2 pocket is predominantly negatively charged in one sub-pocket and hydrophobic in another, whereas the MRGPRX4 pocket is largely positive, which facilitates the binding of its negatively charged bile acid agonists. biorxiv.orgresearchgate.net

Steric Hindrance : The conformation of extracellular loops can prevent cross-reactivity. The shape of ECL2 in MRGPRX2, for instance, may physically block ligands from accessing the corresponding binding position in MRGPRX1. nih.govbiorxiv.org

These structural differences provide a clear rationale for the unique pharmacology of each MRGPRX subtype and are crucial for the design of selective therapeutic agents. plos.orgresearchgate.net

| Feature | MRGPRX1 | MRGPRX2 | MRGPRX4 |

|---|---|---|---|

| Primary Agonist Binding Region | Near TM3 and TM4 nih.govbiorxiv.org | Near TM5 and TM6 nih.govbiorxiv.org | Near TM2 and TM3 nih.govbiorxiv.org |

| Pocket Electrostatic Potential | Mixed (negative, positive, hydrophobic) biorxiv.org | Negatively charged and hydrophobic sub-pockets nih.govbiorxiv.org | Largely positive biorxiv.orgresearchgate.net |

| Key Agonist-Interacting Residues | E1574.60, D1775.36nih.gov | E1644.60, D1845.36nih.gov | Relies on pocket shape and positive potential biorxiv.orgresearchgate.net |

| Example Synthetic Agonist | Compound 16 plos.org | (R)-ZINC-3573 plos.org | MS47134 plos.org |

Cellular and Subcellular Signaling Mechanisms

G Protein Coupling and Downstream Effector Engagement

Activation of MRGPRX1 by agonists initiates signal transduction through the coupling of heterotrimeric G proteins. This engagement leads to the activation of downstream effector molecules that orchestrate the cellular response.

Identification of Gαi and Gαq Signaling Pathways

MRGPRX1 exhibits coupling to multiple G protein subtypes, primarily the Gαq and Gαi families. nih.govnih.govrcsb.org The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov This signaling cascade is a hallmark of MRGPRX1 function. nih.govguidetopharmacology.org

Simultaneously, MRGPRX1 activation can engage the Gαi pathway. nih.govpnas.orgpnas.org This inhibitory pathway antagonizes the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov The dual coupling to both Gαq and Gαi allows for a complex and nuanced regulation of cellular activity. Structural studies have identified key features on the cytoplasmic side of MRGPRX1 that are crucial for both Gαi and Gαq signaling. rcsb.orgresearchgate.net

Regulation of Intracellular Calcium Mobilization

A primary consequence of MRGPRX1 activation, particularly through the Gαq pathway, is the mobilization of intracellular calcium ([Ca2+]i). biorxiv.orgnih.govabcam.co.jp The IP3 generated by PLC activity diffuses to the endoplasmic reticulum, where it binds to and opens IP3 receptors, causing the release of stored calcium into the cytoplasm. nih.govguidetopharmacology.orgmdpi.com This transient increase in cytosolic calcium is a key signaling event that can be measured using fluorescent calcium indicators like Rhod-4. abcam.co.jp The potency of agonists in inducing this calcium response is a standard measure of their efficacy at the MRGPRX1 receptor. biorxiv.orgnih.gov

Table 1: G Protein Coupling and Downstream Effectors of MRGPRX1

| G Protein Pathway | Primary Effector | Second Messenger | Key Downstream Event |

| Gαq | Phospholipase C (PLC) nih.gov | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) nih.gov | Intracellular Calcium Release guidetopharmacology.orgbiorxiv.org |

| Gαi | Adenylyl Cyclase (inhibited) nih.gov | Cyclic AMP (cAMP) (decreased) nih.gov | Inhibition of cAMP-dependent pathways nih.gov |

Modulation of Ion Channels and Neuronal Excitability

The signaling cascades initiated by MRGPRX1 activation ultimately lead to the modulation of various ion channels, thereby influencing neuronal excitability. This is a critical aspect of the receptor's role in sensory perception.

Inhibition of High-Voltage-Activated Calcium Channels

Activation of MRGPRX1 has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly the N-type (CaV2.2) and to a lesser extent, the P/Q-type channels. pnas.orgpnas.orgnih.gov This inhibition is primarily mediated by the Gαi signaling pathway. pnas.orgpnas.org The Gβγ subunits, dissociated from the activated Gαi protein, are thought to directly interact with the calcium channels to mediate this inhibitory effect. pnas.org This reduction in calcium influx at the presynaptic terminals of nociceptive neurons can attenuate neurotransmitter release and thus dampen pain signals. pnas.orgnih.gov

Effects on Tetrodotoxin-Resistant Sodium Channels

Studies have revealed that MRGPRX1 activation can enhance the activity of tetrodotoxin-resistant (TTX-R) sodium channels, such as Nav1.8 and Nav1.9. nih.gov This modulation does not appear to involve direct channel opening but rather a lowering of the activation threshold for these channels, leading to increased neuronal excitability and the generation of action potentials. nih.govresearchgate.net This effect is also dependent on the Gαi/o pathway, as it can be blocked by pertussis toxin, and involves Gβγ signaling. nih.govresearchgate.net This mechanism is thought to underlie MRGPRX1-mediated itch sensation. nih.govmdpi.com

Table 2: Ion Channel Modulation by MRGPRX1 Agonists

| Ion Channel Type | Effect of MRGPRX1 Activation | Mediating Pathway | Functional Consequence |

| High-Voltage-Activated (HVA) Calcium Channels (N-type) | Inhibition pnas.orgpnas.orgnih.gov | Gαi/Gβγ pnas.org | Attenuation of Nociceptive Transmission pnas.org |

| Tetrodotoxin-Resistant (TTX-R) Sodium Channels | Increased Activity/Lowered Activation Threshold nih.govresearchgate.net | Gαi/Gβγ nih.gov | Increased Neuronal Excitability/Itch Sensation nih.gov |

Receptor Trafficking and Desensitization Pathways

Like many G protein-coupled receptors, MRGPRX1 is subject to regulatory processes that prevent overstimulation. Following agonist binding and activation, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. nih.gov The recruitment of β-arrestins can lead to two main outcomes: receptor desensitization, where the receptor is uncoupled from its G protein, and receptor internalization, where the receptor is removed from the cell surface via endocytosis. nih.gov These processes are crucial for terminating the signal and for the potential recycling or degradation of the receptor, thereby modulating the long-term responsiveness of the cell to agonists.

Preclinical Functional Characterization in Model Systems

In Vitro Cellular Assays for MRGPRX1 Agonist Activity

Calcium Mobilization Assays (e.g., FLIPR)

The activity of MRGPRX1 agonist 4 was quantified using in vitro calcium mobilization assays, a common method for studying G-protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium. nih.govspringernature.comkcl.ac.uk Specifically, the Fluorometric Imaging Plate Reader (FLIPR) system with the FLIPR Calcium 4 Assay Kit was employed to measure these intracellular calcium responses in HEK293 cells stably transfected with human MRGPRX1. nih.govmoleculardevices.com

In these assays, this compound was identified as a potent positive allosteric modulator of MRGPRX1 with an EC50 value of 0.1 μM. medchemexpress.com The experiments were conducted in the presence of a sub-maximal concentration (EC20) of BAM8-22, a known MRGPRX1 agonist. nih.gov This approach allows for the specific characterization of PAMs, which enhance the response of the receptor to its natural agonist. nih.gov The robust increase in intracellular calcium observed upon application of this compound confirms its functional activity at the receptor. nih.govspringernature.com

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| Calcium Mobilization (FLIPR) | HEK293-hMRGPRX1 | EC50 | 0.1 μM |

Beta-Arrestin Recruitment Assays

Beta-arrestin recruitment assays are crucial for understanding the signaling pathways of GPCRs beyond G-protein coupling, including receptor desensitization and internalization. nih.gov These assays, such as the PathHunter® β-arrestin assay, utilize enzyme fragment complementation to measure the interaction between the activated GPCR and β-arrestin. nih.govnih.gov While the search results confirm the use of arrestin recruitment assays for other MRGPRX1 agonists, specific data for "this compound" in a beta-arrestin recruitment assay was not explicitly detailed in the provided search results. guidetopharmacology.org However, it is a standard assay used to characterize GPCR agonists and modulators. researchgate.netresearchgate.netfrontiersin.org

Electrophysiological Studies in Primary Sensory Neurons

Electrophysiological studies provide a direct measure of the effects of MRGPRX1 activation on the excitability and signaling of primary sensory neurons. nih.gov MRGPRX1 is expressed in small-diameter dorsal root ganglion (DRG) neurons, which are responsible for nociception. plos.orgguidetopharmacology.org Activation of the receptor by agonists triggers robust action potential discharges in these neurons. nih.gov This increase in neuronal excitability is believed to be mediated through the modulation of voltage-gated sodium channels. nih.gov

Modulation of Synaptic Transmission in Dorsal Root Ganglion (DRG) and Spinal Cord Neurons

The analgesic effects of MRGPRX1 activation are linked to the inhibition of nociceptive signaling at the level of the spinal cord. nih.govresearchgate.net Cellular studies show that MRGPRX1 activation can inhibit high-voltage-activated (HVA) Ca2+ channels in the soma of DRG neurons, a mechanism that would reduce neurotransmitter release. pnas.orgnih.gov This effect is mediated through Gαi/o protein pathways. researchgate.net

To confirm that this somatic inhibition translates to a reduction in synaptic transmission from central nerve terminals, patch-clamp recordings have been conducted on dorsal horn neurons in spinal cord slices. nih.gov These experiments revealed that the MRGPRX1 agonist BAM8-22 attenuates evoked excitatory postsynaptic currents (eEPSCs) in these neurons. nih.gov Furthermore, the PAM ML382 was shown to enhance the inhibitory effect of BAM8-22 on spinal synaptic transmission. nih.govresearchgate.net This provides a direct link between receptor activation and the attenuation of pain signal transmission in the central nervous system. pnas.orgnih.gov

Agonist Discovery, Design, and Optimization Strategies

High-Throughput Screening Approaches for Novel MRGPRX1 Agonists

High-throughput screening (HTS) serves as a primary strategy for identifying initial "hit" compounds from large chemical libraries that can activate the MRGPRX1 receptor. nih.govnih.gov These campaigns typically utilize cell-based assays where cells, such as HEK293 cells, are stably transfected to express the human MRGPRX1 receptor. acs.orgnih.gov The activation of the receptor is monitored by measuring downstream signaling events, most commonly intracellular calcium mobilization. nih.govnih.gov

A notable HTS campaign of a compound library led to the identification of two submicromolar full agonists: 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide (compound 5a) and 4-(2-(butylsulfonamido)-4-methylphenoxy)benzimidamide (compound 11a), with EC50 values of 0.51 μM and 0.92 μM, respectively. nih.gov These initial hits, which featured a common benzamidine (B55565) moiety, served as crucial molecular templates for further optimization. nih.govacs.org The benzamidine group is thought to act as a bioisostere of the guanidyl group of arginine, found in endogenous peptide agonists like BAM8-22. nih.gov

Another HTS approach identified 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine (compound 1a) as a potent positive allosteric modulator (PAM) of MRGPRX1 with an EC50 value of 0.5 μM. nih.govacs.org PAMs represent an alternative strategy, enhancing the effect of endogenous agonists. nih.govresearchgate.net Furthermore, cell-based reporter gene assays, such as those using a beta-lactamase (BLA) reporter, have been developed for ultra-high-throughput screening of millions of compounds to identify both agonists and antagonists. researchgate.net

A more recent innovative screening method, known as Receptor Diversion (RD), has been developed for identifying functional binders directly in human cells. biorxiv.org This microscopy-based HTS assay visualizes the interaction between a target receptor and a candidate binder, allowing for the screening of large libraries of de novo designed miniproteins. biorxiv.orgnih.govresearchgate.net This technique successfully identified several miniprotein agonists for MRGPRX1. biorxiv.org

| Compound ID | Type | Assay Method | EC₅₀ (µM) | Source Library |

| 5a | Full Agonist | FLIPR Calcium Assay | 0.51 | Eisai Compound Library |

| 11a | Full Agonist | FLIPR Calcium Assay | 0.92 | Eisai Compound Library |

| 1a | PAM | FLIPR Calcium Assay | 0.5 | Eisai Compound Library |

Structure-Activity Relationship (SAR) Studies for MRGPRX1 Agonist 4 and Related Compounds

Following the discovery of initial hits from HTS, structure-activity relationship (SAR) studies are undertaken to systematically modify the chemical structure of these compounds. The goal is to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The discovery of MRGPRX1 agonists has been guided by several key chemical scaffolds. The benzamidine scaffold was a prominent feature in early hit compounds like 5a and 11a. nih.govacs.org SAR studies on the benzamidine template revealed that the position of the amidine group is critical for activity. For instance, moving the amidine group from the para-position (as in 5a) to a meta- or ortho-position resulted in a significant decrease in potency. nih.gov

Due to the positively charged nature of the benzamidine group, which can limit central nervous system (CNS) permeability, optimization efforts focused on replacing it with other functional groups. nih.gov This led to the exploration of the 1-aminoisoquinoline (B73089) scaffold, which is less basic. acs.orgnih.gov The conversion of the benzamidine moiety to a 1-aminoisoquinoline group proved to be a successful strategy, culminating in the discovery of highly potent agonists like compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide). nih.govnih.gov

Another important molecular template is the thieno[2,3-d]pyrimidine (B153573) scaffold, identified through the HTS discovery of PAMs. nih.govacs.org Systematic optimization of this scaffold, by modifying substituents at various positions, led to the development of metabolically stable and orally available PAMs, such as compound 1t. nih.gov

The design of selective and potent MRGPRX1 modulators requires a deep understanding of the receptor's structural features. A key challenge is achieving selectivity over other related receptors, such as other MRGPRs and opioid receptors, to minimize off-target effects. nih.govacs.org

Potency was systematically improved through iterative chemical synthesis based on SAR data. For example, starting from the benzamidine hit (11a), modifications to the linker and the terminal alkylsulfonamide group led to compounds like 11g, with an improved EC50 of 100 nM. nih.gov The subsequent switch to the 1-aminoisoquinoline scaffold in compound 16 yielded a highly potent agonist that was also selective, showing no activity at opioid receptors. nih.govacs.org

Selectivity is often achieved by exploiting differences in the amino acid residues lining the ligand-binding pockets of different receptors. biorxiv.org Cryo-electron microscopy (cryo-EM) structures have revealed that the MRGPRX1 binding pocket is shallow and wide-open. biorxiv.orgplos.org Unique and variable residues within this orthosteric pocket, when compared to other MRGPRs like MRGPRX2 and MRGPRX4, provide a basis for designing specific modulators. biorxiv.orgnih.govresearchgate.net For example, the binding pocket of MRGPRX1 is notably hydrophobic compared to the more hydrophilic pocket of MRGPRX3. researchgate.net The design of compound 16 successfully leveraged these unique features to achieve high selectivity. biorxiv.orgnih.gov

| Compound ID | Scaffold | Key Modification | EC₅₀ (nM) | Selectivity Profile |

| 11g | Benzamidine | Optimized linker and sulfonamide | 100 | Not specified |

| 16 | 1-Aminoisoquinoline | Replaced benzamidine | Potent (EC₅₀ not specified in nM) | Selective over opioid receptors |

| 1t | Thieno[2,3-d]pyrimidine | Iterative optimization for potency & stability | 10 (as PAM) | Not specified |

Computational Approaches in Agonist Design

The advent of cryo-EM has provided high-resolution structures of MRGPRX1 in complex with various ligands, including BAM8-22 and the synthetic agonist compound 16. researchgate.netnih.govnih.gov These experimental structures have largely confirmed and refined the predictions from earlier modeling studies. They reveal a shallow, hydrophobic orthosteric pocket and highlight specific residues crucial for ligand recognition and receptor activation, such as those in TM6. plos.orgresearchgate.netnih.gov This detailed structural information is now invaluable for structure-based drug design, allowing for the precise design of novel agonists with improved potency and selectivity. nih.gov

Future Directions and Research Opportunities

Deeper Elucidation of MRGPRX1 Signaling Complexity

While it is established that MRGPRX1 couples to Gαq/11 and Gαi/o proteins, the downstream signaling cascades are intricate and not fully understood. nih.govmdpi.com Activation of MRGPRX1 can trigger multiple pathways, including the phospholipase C (PLC) pathway leading to calcium mobilization and the modulation of various ion channels. nih.govnih.govresearchgate.net Future investigations should focus on several key areas to unravel this complexity.

A primary area of future research will be to dissect the potential for biased agonism, where different agonists stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. Understanding how specific agonists, including endogenous peptides and synthetic compounds, can steer MRGPRX1 signaling towards desired therapeutic effects (e.g., analgesia) while avoiding others (e.g., itch) is a critical next step.

Furthermore, the cross-talk between different signaling pathways initiated by MRGPRX1 activation requires deeper investigation. For instance, the interplay between G protein-dependent pathways and β-arrestin-mediated signaling is an area of active research for many GPCRs and holds relevance for MRGPRX1. nih.gov Elucidating how these pathways are integrated within the sensory neuron to produce a specific physiological output will be crucial for a comprehensive understanding of MRGPRX1 function.

Research into the downstream effectors of MRGPRX1 signaling is also paramount. Studies have shown that MRGPRX1 activation can modulate the activity of tetrodotoxin-resistant (TTX-R) sodium channels, which are key players in neuronal excitability and pain. nih.gov A more detailed characterization of the molecular players involved in this modulation and the identification of other ion channels and cellular proteins that are regulated by MRGPRX1 will provide a more complete picture of its signaling network.

Exploration of Allosteric Modulation for Enhanced Specificity

Allosteric modulation represents a promising strategy for fine-tuning MRGPRX1 activity with greater specificity and potentially fewer side effects compared to traditional orthosteric ligands. nih.govnih.gov Positive allosteric modulators (PAMs) of MRGPRX1 have been developed that can enhance the receptor's response to endogenous agonists. nih.govacs.orgnih.gov A key advantage of this approach is the potential for spatiotemporal selectivity; PAMs would ideally only potentiate receptor activity where and when the endogenous agonist is present, which may help to avoid off-target effects.

Cryo-electron microscopy (cryo-EM) has provided structural insights into how PAMs bind to MRGPRX1 and modulate its function. nih.goviasp-pain.org These studies have revealed a unique binding pocket for PAMs that is distinct from the orthosteric site, offering a molecular blueprint for the rational design of novel allosteric modulators with improved properties. iasp-pain.org Future research in this area will likely focus on leveraging these structural insights to develop PAMs with varying degrees of cooperativity and probe dependence.

Moreover, the exploration of negative allosteric modulators (NAMs) and silent allosteric modulators (SAMs) for MRGPRX1 is an area ripe for investigation. NAMs could be beneficial in conditions where MRGPRX1 is overactive, while SAMs could be used to block the binding of other allosteric modulators without affecting orthosteric agonist activity. A deeper understanding of the structural basis of allosteric modulation will be instrumental in developing these sophisticated pharmacological tools.

The table below summarizes key findings related to MRGPRX1 allosteric modulation:

| Compound Type | Example Compound | Key Finding | Reference |

| Positive Allosteric Modulator | ML382 | Enhances the analgesic effects of the endogenous agonist BAM8-22 at the central terminals of primary sensory neurons. | iasp-pain.org |

| Positive Allosteric Modulator | Compound 1t | An orally available thieno[2,3-d]pyrimidine-based PAM that reduces heat hypersensitivity in a neuropathic pain model in humanized MRGPRX1 mice. | nih.govnih.gov |

Development of Advanced Preclinical Models for Mechanistic Insight

A significant challenge in MRGPRX1 research has been the lack of a rodent ortholog, which has limited the use of traditional animal models. nih.gov To overcome this, "humanized" mouse models have been generated that express human MRGPRX1, providing a valuable in vivo platform to study its function and test the efficacy of novel therapeutics. jhu.edunih.gov These models have been instrumental in demonstrating the analgesic potential of MRGPRX1 agonists and PAMs. jhu.edu

Future efforts in this area should focus on refining these humanized models to more accurately recapitulate the expression patterns and physiological context of MRGPRX1 in humans. This could involve the use of more sophisticated genetic engineering techniques to ensure that the human receptor is expressed in the correct neuronal subpopulations and at appropriate levels.

In addition to in vivo models, the development of advanced in vitro systems is crucial for high-throughput screening and detailed mechanistic studies. The use of peripheral neuronal equivalents (PNEs) derived from human dental pulp stem cells, which endogenously express MRGPRX1, offers a promising human-relevant platform to study receptor signaling and pharmacology. researchgate.net Further development of 3D organoid and "organ-on-a-chip" models that incorporate sensory neurons expressing MRGPRX1 could provide even more physiologically relevant systems for preclinical drug evaluation. nih.govresearchgate.net

The table below outlines some of the preclinical models used in MRGPRX1 research:

| Model Type | Description | Key Application | Reference |

| Humanized MRGPRX1 Mice | Mice genetically engineered to express human MRGPRX1, often in place of the endogenous mouse Mrgpr cluster. | In vivo testing of MRGPRX1 agonists and PAMs for pain and itch. | jhu.edunih.gov |

| Peripheral Neuronal Equivalents (PNEs) | Differentiated human dental pulp stem cells that form a network of sensory-like neurons endogenously expressing MRGPRX1. | In vitro investigation of MRGPRX1 signaling pathways and pharmacology in a human cell system. | researchgate.net |

| HEK293 cells with stable MRGPRX1 expression | A human embryonic kidney cell line that has been genetically modified to constantly produce the MRGPRX1 receptor. | Evaluating the effectiveness of MRGPRX1 PAMs through high-throughput screening. | nih.govnih.gov |

Uncovering Novel Biological Roles of MRGPRX1 in Sensory Neurobiology

The known functions of MRGPRX1 are primarily centered on the sensations of itch and pain. mdpi.complos.orgresearchgate.net However, its specific expression in a subset of small-diameter sensory neurons suggests that it may have a broader role in sensory neurobiology. mdpi.com Future research should aim to uncover these potentially novel functions.

One area of exploration is the role of MRGPRX1 in other sensory modalities. For instance, its expression has been identified in sensory afferents innervating the human conjunctiva, suggesting a potential role in ocular sensations, including eye itch. researchgate.net Investigating the function of MRGPRX1 in other tissues and organs that are densely innervated by sensory neurons could reveal previously unappreciated roles in visceral sensation or proprioception.

Furthermore, the involvement of MRGPRX1 in chronic pathological states beyond pain and itch warrants investigation. Given the intersection of sensory neuron function and inflammation, exploring the role of MRGPRX1 in neurogenic inflammation and its contribution to inflammatory conditions of the skin and other tissues could be a fruitful avenue of research. The identification of novel endogenous ligands for MRGPRX1 in different physiological and pathophysiological contexts will be key to unlocking these new biological roles.

Q & A

Q. What is the pharmacological profile of MRGPRX1 agonist 4, and how does its potency compare to other MRGPRX1 agonists?

this compound is a potent, orally bioavailable positive allosteric modulator of MRGPRX1 with an EC50 of 0.1 μM. It demonstrates selectivity for MRGPRX1 over other MRGPR subtypes and opioid receptors, critical for avoiding off-target effects in pain and itch studies . Comparatively, MRGPRX1 agonist 1 (EC50: 50 nM) shows higher potency but lacks oral bioavailability, while MRGPRX1 agonist 3 (EC50: 0.22 μM) is less potent . Methodologically, dose-response curves using Bioluminescence Resonance Energy Transfer (BRET) or HTRF IP-One assays are recommended to validate agonist activity and selectivity .

Q. What experimental models are suitable for evaluating this compound in neuropathic pain?

Preclinical neuropathic pain models (e.g., chronic constriction injury or spinal nerve ligation in rodents) are standard. However, this compound’s species specificity must be considered: it activates human MRGPRX1 but not mouse orthologs (MrgprA3/C11) . To address this, humanized MRGPRX1 transgenic mice or ex vivo human dorsal root ganglion (DRG) neuron cultures (co-expressing TRPV1/TRPA1) are preferred for translational relevance .

Q. How does this compound modulate downstream signaling pathways?

MRGPRX1 couples primarily to Gq proteins, triggering phospholipase C (PLC) activation, IP3 production, and calcium release. However, cross-talk with TRPV1/TRPA1 channels (involved in pain/itch) complicates signaling. For mechanistic studies, use Gq-specific inhibitors (e.g., YM-254890) or CRISPR-edited HEK293 cells expressing MRGPRX1-Gα15 chimeras to isolate pathways .

Advanced Research Questions

Q. How can structural insights from cryo-EM studies inform the optimization of this compound?

Cryo-EM structures of MRGPRX1 bound to agonists (e.g., compound 16) reveal a shallow orthosteric pocket with unique residues (e.g., Y99<sup>3.29</sup>, F237<sup>6.56</sup>) critical for ligand recognition . Molecular docking and mutagenesis (e.g., alanine scanning of TM6 residues) can identify key interactions for this compound’s binding. Comparative analysis with inactive-state structures (e.g., μ-opioid receptor) may guide allosteric modulator design .

Q. How should researchers resolve contradictory data on MRGPRX1’s dual role in itch and pain?

MRGPRX1 activation can inhibit pain (via spinal Gq signaling) but induce itch (via peripheral TRPA1). To dissect these roles:

Q. What experimental controls are critical when studying MRGPRX1 heteromers (e.g., with μ-opioid receptors)?

MRGPRX1-μOR heteromers exhibit biased signaling (e.g., Gq dominance over Gi/o). Controls include:

Q. How can species-specific differences in MRGPRX1 activation impact translational research?

Human MRGPRX1 has <30% homology with mouse MrgprA3/C11, leading to agonist selectivity mismatches (e.g., compound 16 activates human MRGPRX1 but not mouse orthologs) . Solutions include:

- Human DRG neuron cultures or induced pluripotent stem cell (iPSC)-derived sensory neurons .

- Transgenic mice expressing human MRGPRX1 under DRG-specific promoters .

Methodological Guidelines

Q. What assays are recommended for validating this compound’s selectivity?

- Primary Assays : BRET or HTRF IP-One assays using MRGPRX1-Gα15 HEK293 cells .

- Counter-Screens : Test against MRGPRX2/X4 and opioid receptors (e.g., μOR/κOR) using calcium flux assays .

- In Vivo: Scratching behavior assays in humanized mice (itch) and spared nerve injury models (pain) .

Q. How should researchers address metabolic stability and pharmacokinetics in preclinical studies?

- Use liver microsome stability assays (human/mouse) to assess agonist 4’s half-life .

- Oral bioavailability can be confirmed via LC-MS quantification of plasma concentrations post-administration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.